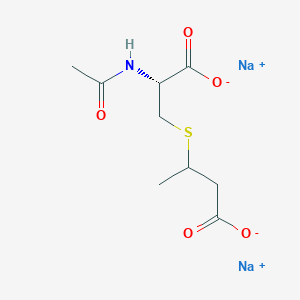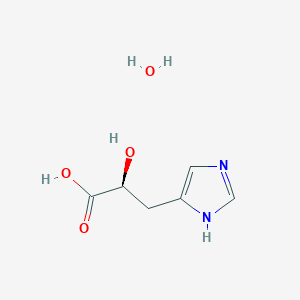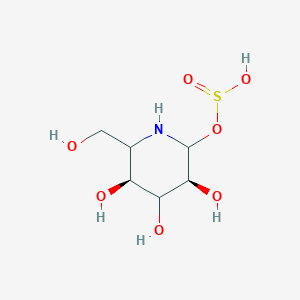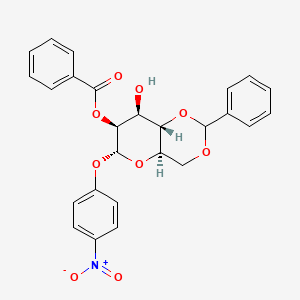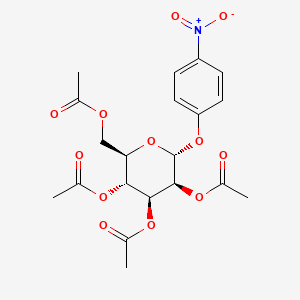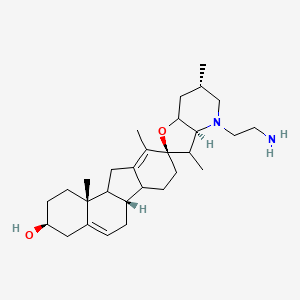
N-(2-アミノエチル)シクロパミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl) cyclopamine (N-(2-Aminoethyl)Cyclopamine, or N-AEC) is a small molecule inhibitor of the sonic hedgehog (SHH) signaling pathway. It is a cyclic monoterpene derivative of cyclopamine, a natural product isolated from the plant Veratrum californicum. N-AEC has been widely used in scientific research to study the role of SHH signaling in a variety of biological processes, including embryonic development, cancer, and neurological diseases.
科学的研究の応用
癌研究
“N-(2-アミノエチル)シクロパミン”は、シクロパミンの誘導体であり、発癌性変異に逆の効果を示すことが示されています {svg_1}。これは、特に癌の発症と進行のメカニズムを研究する際に、癌研究において貴重な化合物となります。
奇形形成研究
この化合物は奇形形成作用を示します {svg_2}。これは、胎児または胎児に奇形を引き起こす可能性があることを意味します。これは、先天性欠損の原因と予防を研究する研究に役立ちます。
生化学研究
“N-(2-アミノエチル)シクロパミン”は、プロテオミクス研究で使用されています {svg_3}。これは、タンパク質の大規模な研究です。これは、科学者がタンパク質の構造と機能を理解するのに役立ち、これは生物学的プロセスを理解するために不可欠です。
ナノセルロースエアロゲル
材料科学では、この化合物は、アミン修飾球状ナノセルロースエアロゲルの製造に使用されてきました {svg_4}。これらのエアロゲルは、断熱、エネルギー貯蔵、環境浄化などの分野で潜在的な用途があります。
CO2捕獲
“N-(2-アミノエチル)シクロパミン”を使用する合成されたAEAPMDS-CNCエアロゲルは、共有結合を介してCO2を捕捉するために使用できる可能性があります {svg_5}。これは、温室効果ガスの排出量を削減するために大きな影響を与える可能性があります。
医薬品の放出システム
pH感受性電解質として、“N-(2-アミノエチル)シクロパミン”は、医薬品の放出のための刺激応答性ポリマーとして理想的です {svg_6}。これは、より効果的で標的化された薬物送達システムにつながる可能性があります。
作用機序
Target of Action
N-(2-Aminoethyl) Cyclopamine is a derivative of Cyclopamine . The primary target of this compound is the Smoothened (Smo) receptor, which is the signal transducer of the Hedgehog (Hh) pathway . The Smo receptor plays a crucial role in various aspects of embryonic pattern formation and adult tissue maintenance .
Mode of Action
N-(2-Aminoethyl) Cyclopamine interacts with its target, the Smoothened receptor, and modulates the Hedgehog signaling pathway .
Biochemical Pathways
The compound primarily affects the Hedgehog signaling pathway . This pathway is crucial for various aspects of embryonic development and adult tissue maintenance. Deregulation of the Hedgehog signaling pathway has been associated with a number of human cancers .
Pharmacokinetics
It is known that the compound is a derivative of cyclopamine Therefore, it may share similar Absorption, Distribution, Metabolism, and Excretion (ADME) properties with Cyclopamine
Result of Action
The action of N-(2-Aminoethyl) Cyclopamine results in the modulation of the Hedgehog signaling pathway . This can have significant effects at the molecular and cellular levels, including the potential to reverse the effects of oncogenic mutations . .
生化学分析
Biochemical Properties
The exact biochemical properties of N-(2-Aminoethyl) Cyclopamine are not fully elucidated. As a derivative of Cyclopamine, it may share similar biochemical interactions. Cyclopamine is known to interact with various biomolecules, particularly those involved in the Hedgehog signaling pathway . The nature of these interactions often involves binding to specific proteins, such as Smoothened (Smo), a protein pivotal in the Hedgehog signaling pathway .
Cellular Effects
The cellular effects of N-(2-Aminoethyl) Cyclopamine are not fully known. Cyclopamine and its derivatives have been shown to have significant effects on various types of cells. For instance, Cyclopamine has been found to interfere with mitochondrial function and suppress aerobic respiration in lung cancer cells . It also caused a substantial decrease in oxygen consumption in non-small-cell lung cancer (NSCLC) cell lines, suppressed NSCLC cell proliferation, and induced apoptosis .
Molecular Mechanism
Cyclopamine, the parent compound, is known to exert its effects at the molecular level by inhibiting the Hedgehog signaling pathway . This is achieved through binding interactions with the Smoothened protein, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on Cyclopamine have shown that it can have long-term effects on cellular function . For instance, it was found to disrupt mitochondrial function and aerobic respiration in lung cancer cells over time .
Dosage Effects in Animal Models
Studies on Cyclopamine have shown that its effects can vary with dosage . For example, it was found that the teratogenic effects of Cyclopamine in mice were dose-dependent .
Metabolic Pathways
Cyclopamine and its derivatives are known to interact with enzymes and cofactors involved in the Hedgehog signaling pathway .
特性
IUPAC Name |
(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N2O2/c1-17-13-26-27(31(16-17)12-11-30)19(3)29(33-26)10-8-22-23-6-5-20-14-21(32)7-9-28(20,4)25(23)15-24(22)18(29)2/h5,17,19,21-23,25-27,32H,6-16,30H2,1-4H3/t17-,19?,21-,22?,23-,25?,26?,27-,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFBFPHBSKOKSL-LZPHRWOPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)N(C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2[C@H](C([C@]3(O2)CCC4[C@@H]5CC=C6C[C@H](CC[C@@]6(C5CC4=C3C)C)O)C)N(C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


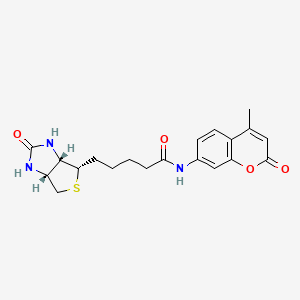
![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)

